
1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ブロモフェニル)-1H-ピラゾール-5-カルボン酸は、ピラゾール類に属する有機化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む5員環複素環式化合物です。4位にブロモフェニル基、5位にカルボン酸基が存在することで、この化合物はユニークであり、さまざまな研究分野で注目されています。
2. 製法
合成経路と反応条件
1-(4-ブロモフェニル)-1H-ピラゾール-5-カルボン酸の合成は、通常、以下の手順で行われます。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジカルボニル化合物を縮合させることで達成できます。
カルボキシル化: カルボン酸基は、塩基の存在下で二酸化炭素を使用するなど、さまざまな方法で導入できます。
工業生産方法
1-(4-ブロモフェニル)-1H-ピラゾール-5-カルボン酸の工業生産には、高収率と高純度を実現するために、最適化された反応条件が用いられます。これには、触媒の使用、温度制御、特定の溶媒の使用など、反応を促進するための方法が含まれます。
3. 化学反応解析
反応の種類
1-(4-ブロモフェニル)-1H-ピラゾール-5-カルボン酸は、さまざまな種類の化学反応を起こす可能性があります。具体的には、以下の反応が含まれます。
酸化: この化合物は、酸化されてさまざまな誘導体を生成することができます。
還元: 還元反応によって、化合物に含まれる官能基を変換することができます。
置換: 求核置換反応を用いて、臭素原子を他の基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。
置換: 求核置換反応は、水酸化ナトリウム (NaOH) やtert-ブトキシドカリウム (KOtBu) などの試薬を使用して実施することができます。
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件や試薬によって異なります。たとえば、酸化によってカルボン酸またはケトンが生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。
4. 科学研究への応用
1-(4-ブロモフェニル)-1H-ピラゾール-5-カルボン酸は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 治療薬としての可能性を探る研究が進められています。
工業: 新素材の開発やさまざまな化学プロセスの中間体として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Carboxylation: The carboxylic acid group can be introduced through various methods, including the use of carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
作用機序
1-(4-ブロモフェニル)-1H-ピラゾール-5-カルボン酸の作用機序には、特定の分子標的や経路との相互作用が関与しています。ブロモフェニル基とピラゾール環は、その活性の重要な役割を果たしています。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。
類似化合物との比較
類似化合物
3-(4-ブロモフェニル)-5-(4-ヒドロキシフェニル)イソキサゾール: この化合物は、ブロモフェニル基が類似していますが、複素環の構造が異なります。
N-{4-[(4-ブロモフェニル)スルホニル]ベンゾイル}-L-バリン: この化合物は、ブロモフェニル基を含み、抗菌研究で使用されます。
独自性
1-(4-ブロモフェニル)-1H-ピラゾール-5-カルボン酸は、官能基の特定の組み合わせとそのさまざまな分野における潜在的な用途により、ユニークな化合物です。その構造は、多様な化学修飾を可能にし、研究および産業目的のための汎用性の高い化合物となっています。
特性
分子式 |
C10H7BrN2O2 |
|---|---|
分子量 |
267.08 g/mol |
IUPAC名 |
2-(4-bromophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15) |
InChIキー |
RSWZDSGGMFUYMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


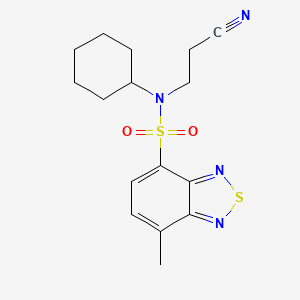
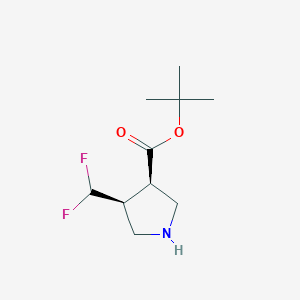
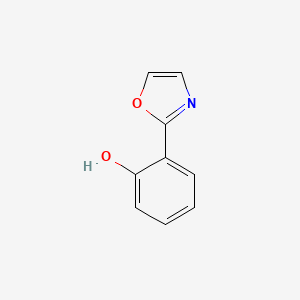
![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)
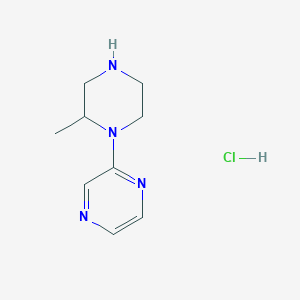
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)

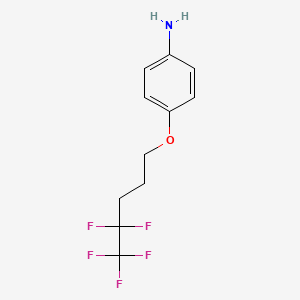
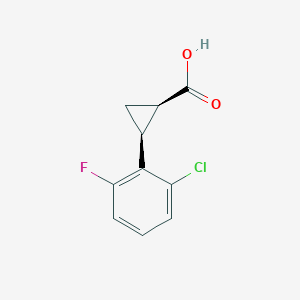
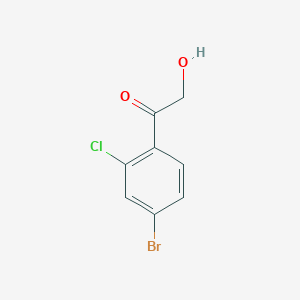

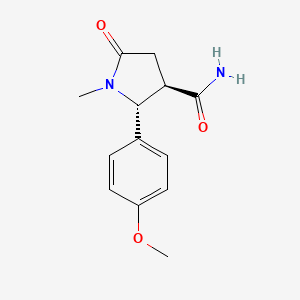
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
